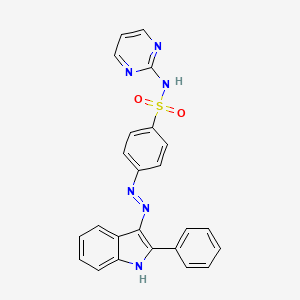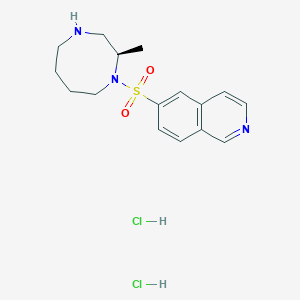
2(3H)-Benzoxazolone, 3-methyl-6-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzoxazolone, 3-methyl-6-(phenylmethyl)- is a heterocyclic organic compound that belongs to the benzoxazolone family. This compound is characterized by a benzoxazolone core structure with a methyl group at the 3-position and a phenylmethyl group at the 6-position. Benzoxazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 3-methyl-6-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of 2-aminophenol with a suitable carboxylic acid derivative, followed by cyclization to form the benzoxazolone ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and alkylation processes efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Benzoxazolone, 3-methyl-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The benzoxazolone ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazolones.
Applications De Recherche Scientifique
2(3H)-Benzoxazolone, 3-methyl-6-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2(3H)-Benzoxazolone, 3-methyl-6-(phenylmethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(3H)-Benzoxazolone: The parent compound without the methyl and phenylmethyl groups.
3-Methyl-2(3H)-Benzoxazolone: A similar compound with only the methyl group at the 3-position.
6-Phenylmethyl-2(3H)-Benzoxazolone: A similar compound with only the phenylmethyl group at the 6-position.
Uniqueness
2(3H)-Benzoxazolone, 3-methyl-6-(phenylmethyl)- is unique due to the presence of both the methyl and phenylmethyl groups, which can significantly influence its chemical properties and biological activities. These modifications can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
93771-21-2 |
|---|---|
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
6-benzyl-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H13NO2/c1-16-13-8-7-12(10-14(13)18-15(16)17)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
Clé InChI |
DTSTVNUKPVCSDG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)CC3=CC=CC=C3)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)




